molecular formula C11H22N2O2 B1395262 (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester CAS No. 1263378-93-3

(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester

Cat. No. B1395262
M. Wt: 214.3 g/mol
InChI Key: UNANQGCDACTJPA-UHFFFAOYSA-N
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Description

“(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.307 . It is also known by its IUPAC name, tert-butyl 2-(2-pyrrolidinyl)ethylcarbamate .


Molecular Structure Analysis

The InChI code for “(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester” is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14) . This code provides a specific textual representation of the molecule’s structure. For a detailed structural analysis, software tools that can interpret and visualize InChI codes may be used.


Physical And Chemical Properties Analysis

“(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester” is a colorless liquid . It has a predicted boiling point of 319.8±15.0 °C and a predicted density of 0.986±0.06 g/cm3 . Its pKa is predicted to be 12.80±0.46 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrolo[2,1-a]isoquinolines : The compound has been used in the diastereoselective intramolecular α-amidoalkylation reactions for the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines, showcasing its application in complex organic synthesis (Garcia et al., 2006).

  • Crystallographic Studies : This compound was prepared from 3-amino-9-ethylcarbazole and characterized using various techniques including X-ray diffraction, demonstrating its utility in structural analysis and material characterization (Kant, Singh, & Agarwal, 2015).

  • Divergent and Solvent Dependent Reactions : The compound's reactivity was explored in divergent and solvent-dependent reactions with enamines, leading to the synthesis of various products and providing insights into reaction mechanisms (Rossi et al., 2007).

Applications in Organic Chemistry

  • Reactivity of Oximino Carbonates and Carbamates : Studies on the reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters have highlighted the compound's potential in organic synthetic processes (Kim, Lantrip, & Fuchs, 2001).

  • Asymmetric Aldol Routes : The compound has been utilized in highly stereoselective asymmetric aldol routes to create building blocks for novel protease inhibitors, demonstrating its relevance in medicinal chemistry (Ghosh, Cárdenas, & Brindisi, 2017).

  • Preparation of Pyrrole Carboxylic Acid Esters : The facile preparation of SF5-substituted pyrrole carboxylic acid esters using the compound as a starting material highlights its utility in developing novel organic compounds (Dolbier & Zheng, 2009).

Role in Organic Synthesis and Analysis

  • Reactions with Singlet Oxygen : The compound's reaction with singlet oxygen to yield various pyrrole products, useful as precursors for prodigiosin, illustrates its role in synthetic organic chemistry (Wasserman et al., 2004).

  • The Hantzsch Pyrrole Synthesis : Utilized in the Hantzsch synthesis for generating ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids, this compound serves as a key intermediate in the synthesis of complex pyrroles (Roomi & Macdonald, 1970).

  • Quantum Chemical Investigation : The compound's electronic properties such as HOMO, LUMO energy, and molecular densities were investigated, demonstrating its importance in quantum chemical studies (Bouklah et al., 2012).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-(2-pyrrolidin-2-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNANQGCDACTJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159336
Record name Carbamic acid, N-[2-(2-pyrrolidinyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester

CAS RN

1263378-93-3
Record name Carbamic acid, N-[2-(2-pyrrolidinyl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(2-pyrrolidinyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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